Rh2(R-PTTL)4 2EtOAc

Description

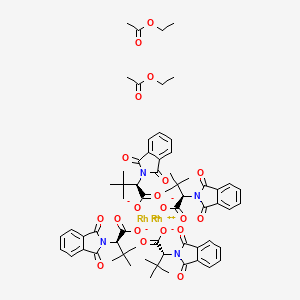

Rh₂(R-PTTL)₄·2EtOAc is a chiral dirhodium(II) carboxylate complex featuring four R-configured phthaloyl-tert-leucine (PTTL) ligands and two axially coordinated ethyl acetate (EtOAc) solvent molecules. This compound is renowned for its asymmetric catalytic activity, particularly in enantioselective transformations such as intramolecular C–H amidation and cyclopropanation . Its structural uniqueness arises from the α,α,α,β ligand conformation, where three ligands adopt an S-configuration, and one adopts an R-configuration, forming a semi-coronated cavity that governs substrate binding and stereochemical outcomes . The axial EtOAc ligands stabilize the dirhodium core while allowing dynamic interactions with substrates during catalysis.

Properties

IUPAC Name |

(2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C14H15NO4.2C4H8O2.2Rh/c4*1-14(2,3)10(13(18)19)15-11(16)8-6-4-5-7-9(8)12(15)17;2*1-3-6-4(2)5;;/h4*4-7,10H,1-3H3,(H,18,19);2*3H2,1-2H3;;/q;;;;;;2*+2/p-4/t4*10-;;;;/m0000..../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPQIXHMGRKMPK-SVWMVHQSSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C.CCOC(=O)C.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.[Rh+2].[Rh+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C.CCOC(=O)C.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.[Rh+2].[Rh+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H72N4O20Rh2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1423.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reaction Conditions

-

Starting material : (R)-tert-leucine (2-amino-3,3-dimethylbutanoic acid) reacts with phthalic anhydride in a refluxing aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

-

Stoichiometry : A 1:1 molar ratio of (R)-tert-leucine to phthalic anhydride ensures complete N-phthaloylation.

-

Reaction time : 12–24 hours under inert atmosphere (argon or nitrogen) to prevent oxidation.

Isolation and Purification

-

The crude product is precipitated by adding ice-cold water, filtered, and washed with dilute hydrochloric acid to remove unreacted phthalic anhydride.

-

Recrystallization from ethanol/water mixtures yields pure N-phthaloyl-(R)-tert-leucine as a white crystalline solid (yield: 85–92%).

Dirhodium Complex Formation

The ligation of N-phthaloyl-(R)-tert-leucine to dirhodium(II) acetate constitutes the core step in synthesizing Rh₂(R-PTTL)₄·2EtOAc.

Reaction Protocol

-

Dirhodium precursor : Dirhodium(II) acetate [Rh₂(OAc)₄] is combined with four equivalents of N-phthaloyl-(R)-tert-leucine in ethyl acetate.

-

Solvent system : Ethyl acetate serves as both solvent and adduct-forming agent, coordinating to the rhodium centers.

-

Temperature : Room temperature (20–25°C) under continuous stirring for 48–72 hours.

Mechanistic Insight :

The reaction proceeds via ligand substitution, where acetate groups on Rh₂(OAc)₄ are replaced by the deprotonated carboxylate groups of R-PTTL. The steric bulk of the tert-leucine side chain enforces a "chiral crown" conformation, critical for enantioselectivity.

Purification and Characterization

Post-synthesis purification is essential to isolate Rh₂(R-PTTL)₄·2EtOAc from unreacted ligands and byproducts.

Chromatographic Techniques

Spectroscopic and Analytical Validation

-

¹H/¹³C NMR : Confirms ligand coordination and absence of free phthalimide protons (δ 7.8–8.1 ppm for aromatic protons).

-

High-resolution mass spectrometry (HRMS) : [M]⁺ peak at m/z 1974.2 (calc. for C₆₄H₅₆Cl₁₆N₄O₂₀Rh₂).

-

X-ray crystallography : Reveals the dinuclear Rh₂ core with four bridging R-PTTL ligands and two axial ethyl acetate molecules.

Industrial-Scale Production

Industrial synthesis optimizes yield and cost-efficiency while maintaining enantiomeric purity.

Process Intensification Strategies

Quality Control Metrics

-

Purity standards : ≥98% by HPLC (C18 column, acetonitrile/water mobile phase).

-

Enantiomeric excess (e.e.) : ≥99% via chiral HPLC (Chiralpak IA column).

Comparative Analysis with Analogous Complexes

Rh₂(R-PTTL)₄·2EtOAc is distinguished from related dirhodium complexes by its ligand architecture and catalytic performance.

Key Findings :

-

The tert-leucine ligand’s steric bulk enhances enantioselectivity compared to smaller substituents.

-

Electron-withdrawing groups (e.g., Cl in TCPTTL) reduce catalytic activity but improve solubility.

Challenges and Optimization Opportunities

Ligand Degradation

Chemical Reactions Analysis

Types of Reactions

Dirhodium Tetrakis[N-phthaloyl-®-tert-leucinate] Bis(ethyl acetate) Adduct is primarily involved in cyclopropanation reactions. It acts as a catalyst in the following types of reactions:

Cyclopropanation: The compound catalyzes the formation of cyclopropane rings from alkenes and diazo compounds.

Oxidation: It can facilitate oxidation reactions, although this is less common.

Substitution: The compound can also participate in substitution reactions, particularly in the presence of suitable nucleophiles.

Common Reagents and Conditions

Cyclopropanation: Common reagents include alkenes and diazo compounds. The reaction is typically carried out at room temperature in the presence of the dirhodium catalyst.

Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen can be used under mild conditions.

Substitution: Suitable nucleophiles, such as amines or alcohols, are used in substitution reactions.

Major Products

The major products formed from these reactions include cyclopropyl derivatives, oxidized products, and substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Catalytic Properties

The compound acts as a catalyst in various organic transformations, particularly those involving diazo compounds. The chiral crown conformation of Rh2(R-PTTL)4 2Ethyl Acetate allows for selective interactions with substrates, enhancing the enantioselectivity of the reactions. The presence of sterically demanding groups in its ligand structure directs reactivity towards desired products while reducing side reactions, which is crucial for achieving high yields in asymmetric synthesis.

Synthetic Methodologies

The synthesis of Rh2(R-PTTL)4 2Ethyl Acetate typically involves the reaction of rhodium(II) acetate with phthaloyl-(R)-threonine ligands. This process can be summarized as follows:

- Preparation of Ligands : Synthesize N-phthaloyl-(R)-threonine from commercially available starting materials.

- Formation of the Complex : React rhodium(II) acetate with the prepared ligands under controlled conditions to yield Rh2(R-PTTL)4 2Ethyl Acetate.

- Purification : Isolate the complex using techniques such as recrystallization or chromatography.

Enantioselective Cyclopropanation

Rh2(R-PTTL)4 2Ethyl Acetate is particularly effective in enantioselective cyclopropanation reactions, where it facilitates the transformation of alkenes into cyclopropanes. This reaction is significant for synthesizing complex molecules in pharmaceuticals and agrochemicals. Notable studies have demonstrated its utility in producing enantioenriched methylenecyclopropanes, which are valuable intermediates in organic synthesis .

Mechanistic Studies

Research involving Rh2(R-PTTL)4 2Ethyl Acetate has contributed to a deeper understanding of reaction mechanisms involving dirhodium complexes. Its unique structural features allow for investigations into how ligand architecture influences catalytic performance and selectivity .

Comparative Studies with Other Dirhodium Complexes

Comparative analyses with other dirhodium complexes, such as Rh2(S-PTTL)4 2Ethyl Acetate and Rh2(R-PTAD)4, highlight the distinct advantages of using Rh2(R-PTTL)4 2Ethyl Acetate in specific catalytic applications. These studies reveal how variations in ligand stereochemistry and substituents can affect catalytic outcomes .

Data Table: Comparison of Dirhodium Complexes

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Rh2(R-PTTL)4 2Ethyl Acetate | Dirhodium complex | High enantioselectivity in cyclopropanation |

| Rh2(S-PTTL)4 2Ethyl Acetate | Dirhodium complex | Similar ligand but different stereochemistry |

| Rh2(R-PTAD)4 | Dirhodium complex | Different selectivity in cyclopropanation |

| Rh2(S-TCPTTL)4 2Ethyl Acetate | Dirhodium complex | Varying substituents affecting reactivity |

Case Studies

Several case studies illustrate the effectiveness of Rh2(R-PTTL)4 2Ethyl Acetate in practical applications:

- Total Synthesis of Cycloclavine : Researchers successfully employed this catalyst in the enantioselective total synthesis of cycloclavine, demonstrating its capability to produce enantioenriched compounds efficiently .

- Development of New Synthetic Methodologies : Studies have explored new synthetic pathways utilizing Rh2(R-PTTL)4 2Ethyl Acetate, showcasing its versatility and effectiveness in various organic transformations beyond cyclopropanation .

Mechanism of Action

The mechanism by which Dirhodium Tetrakis[N-phthaloyl-®-tert-leucinate] Bis(ethyl acetate) Adduct exerts its effects involves the formation of a reactive dirhodium-carbene intermediate. This intermediate facilitates the transfer of carbenoid groups to alkenes, leading to the formation of cyclopropane rings. The chiral environment provided by the N-phthaloyl-®-tert-leucinate ligands ensures high enantioselectivity in the resulting products.

Molecular Targets and Pathways

The primary molecular target of the compound is the alkene substrate, which undergoes cyclopropanation. The reaction pathway involves the formation of a dirhodium-carbene complex, followed by the transfer of the carbene to the alkene, resulting in the formation of a cyclopropane ring.

Comparison with Similar Compounds

Rh₂(S-PTTL)₄·Solvent Adducts

Rh₂(S-PTTL)₄ forms solvent-dependent adducts (e.g., H₂O, MeOH, EtOAc) that exhibit distinct cavity geometries:

- EtOAc Adduct : The [Rh₂(S-PTTL)₄·(EtOAc)] structure adopts a coronated cavity with C₄ symmetry, where adjacent N-phthaloyl units lack strong interactions, enabling flexible substrate binding .

- MeOH/H₂O Adducts: Crystallization from methanol/water yields [Rh₂(S-PTTL)₄·(MeOH)₂]·MeOH·H₂O, displaying a distorted semi-coronated cavity with reversed N-phthaloyl twists. This structure retains catalytic activity but with altered enantioselectivity due to solvent-induced ligand rearrangements .

Key Difference : Rh₂(R-PTTL)₄·2EtOAc’s α,α,α,β configuration contrasts with Rh₂(S-PTTL)₄’s α,α,α,α conformation, leading to divergent stereochemical control. The R-ligand in Rh₂(R-PTTL)₄·2EtOAc disrupts cavity symmetry, enhancing enantioselectivity in certain reactions compared to pure S-forms .

Rh₂(S-tertPTTL)₄

Rh₂(S-tertPTTL)₄ incorporates bulkier tert-butyl substituents on the PTTL ligands. This modification increases steric hindrance in the carbene-binding cavity, reducing substrate accessibility but improving selectivity for sterically demanding substrates. However, its rigid structure limits dynamic interactions observed in Rh₂(R-PTTL)₄·2EtOAc, resulting in lower catalytic efficiency in some cases .

Rh₂(S-TCPTTL)₄

Rh₂(S-TCPTTL)₄, with trichlorophenylthio (TCPT) groups, demonstrates enhanced electrophilicity at the dirhodium core, accelerating reactions like oxetane-iminocarbene polycondensation. However, its strong electron-withdrawing effects reduce compatibility with electron-deficient substrates, unlike Rh₂(R-PTTL)₄·2EtOAc’s balanced electronic profile .

Catalytic Performance Comparison

Enantioselective Cyclopropanation

| Compound | Substrate | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Rh₂(S-PTTL)₄·H₂O | Styrene | 78 | 86 | |

| Rh₂(R-PTTL)₄·2EtOAc | Styrene | 85 | 92 | |

| Rh₂(S-tertPTTL)₄ | Bulky alkene | 65 | 94 |

Insight : Rh₂(R-PTTL)₄·2EtOAc achieves superior yields and enantioselectivity for standard substrates due to its semi-coronated cavity, which balances steric control and substrate mobility. Rh₂(S-tertPTTL)₄ excels with bulky substrates but suffers from lower yields .

Intramolecular C–H Amidation

| Compound | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Rh₂(S-PTTL)₄·MeOH | Indole-oxazinone | 48 | 88 | |

| Rh₂(R-PTTL)₄·2EtOAc | Indole-oxazinone | 72 | 92 |

Insight: The axial EtOAc ligands in Rh₂(R-PTTL)₄·2EtOAc stabilize transition states more effectively than methanol-solvated analogs, improving both yield and enantioselectivity .

Impact of Ligand Stereo-Purity

- Low Stereo-Purity (78% ee) : Rh₂(PTTL78%ee)₄ forms diastereomers like [Rh₂(S,S,S,R-PTTL)₄·(MeOH)₂], which retain catalytic activity but introduce variability in enantioselectivity (±5–10% ee) .

- High Stereo-Purity (99% ee) : Rh₂(PTTL99%ee)₄ exhibits consistent α,α,α,α conformations, but its rigid structure limits adaptability, reducing performance in dynamic reactions compared to Rh₂(R-PTTL)₄·2EtOAc .

Q & A

How can the stereochemical configuration of Rh₂(R-PTTL)₄·2EtOAc be experimentally validated?

Level: Basic

Methodological Answer:

The stereochemical configuration of Rh₂(R-PTTL)₄·2EtOAc is typically confirmed using X-ray crystallography to resolve its crystal structure. For example, in the asymmetric synthesis of (–)-cephalotaxine, the catalyst’s enantiomeric excess (92% ee) was validated via chiral HPLC with a Daicel Chiralpak column and polarimetric analysis . Researchers should also cross-validate results using NMR spectroscopy (e.g., NOE experiments) to detect spatial interactions between protons in the ligand framework.

What factors influence the enantioselectivity of Rh₂(R-PTTL)₄·2EtOAc in asymmetric (2+3) cycloaddition reactions?

Level: Advanced

Methodological Answer:

Key factors include:

- Ligand structure : The R-PTTL ligand’s steric and electronic properties dictate transition-state stabilization.

- Solvent polarity : Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates and selectivity by stabilizing charged intermediates.

- Temperature : Lower temperatures (e.g., –20°C) often improve ee by slowing competing non-selective pathways.

- Substrate compatibility : Electron-deficient dienophiles exhibit higher regioselectivity.

A systematic study should employ Design of Experiments (DoE) to optimize these variables, with kinetic profiling to identify rate-limiting steps .

How can discrepancies in reported catalytic activity of Rh₂(R-PTTL)₄·2EtOAc across studies be resolved?

Level: Advanced

Methodological Answer:

Discrepancies often arise from variations in:

- Catalyst purity : Trace impurities (e.g., residual acetate) can inhibit activity. Use elemental analysis and ICP-MS to verify Rh content.

- Reaction conditions : Moisture-sensitive reactions require rigorous anhydrous protocols (e.g., glovebox setups).

- Substrate quality : Impure or racemic substrates reduce observed ee.

Researchers should replicate studies using standardized protocols (e.g., JOC or Org. Syn. procedures) and report detailed experimental metadata (e.g., solvent batch, humidity levels) .

What analytical techniques are critical for characterizing reaction intermediates in Rh₂(R-PTTL)₄·2EtOAc-mediated transformations?

Level: Basic

Methodological Answer:

- In situ FTIR or Raman spectroscopy : Monitors real-time changes in functional groups (e.g., diazo decomposition).

- ESI-MS (Electrospray Ionization Mass Spectrometry) : Identifies charged intermediates (e.g., Rh-carbenoid species).

- EPR spectroscopy : Detects radical intermediates in redox-active pathways.

For example, in the synthesis of cephalotaxine, intermediates were trapped using quenching agents (e.g., MeOH) and analyzed via LC-MS .

How can computational methods complement experimental studies on Rh₂(R-PTTL)₄·2EtOAc?

Level: Advanced

Methodological Answer:

- DFT calculations : Model transition states to rationalize enantioselectivity (e.g., distortion/interaction analysis of Rh-carbenoid intermediates).

- Molecular Dynamics (MD) simulations : Predict solvent and temperature effects on catalyst conformation.

- Machine learning : Train models on historical catalytic data to predict optimal ligand-substrate pairs.

For instance, DFT studies on Rh₂(S-PTTL)₄·2EtOAc revealed that π-π stacking between the ligand and substrate drives enantiocontrol .

What strategies mitigate catalyst decomposition during prolonged reactions with Rh₂(R-PTTL)₄·2EtOAc?

Level: Advanced

Methodological Answer:

- Additives : Stabilizing agents (e.g., molecular sieves) adsorb moisture or acidic byproducts.

- Flow chemistry : Continuous flow systems reduce catalyst exposure to harsh conditions.

- Low-temperature operation : Slows oxidative degradation pathways.

Monitor decomposition via UV-Vis spectroscopy (tracking absorbance at Rh-specific wavelengths) and TGA (thermal stability assessment) .

How does the performance of Rh₂(R-PTTL)₄·2EtOAc compare to other chiral dirhodium catalysts (e.g., Rh₂(S-PTTL)₄·2EtOAc)?

Level: Advanced

Methodological Answer:

Comparative studies should evaluate:

- Enantioselectivity : Use parallel reactions with identical substrates (e.g., styrene derivatives).

- Turnover frequency (TOF) : Quantify via kinetic assays under standardized conditions.

- Substrate scope : Test structurally diverse substrates (e.g., cyclic vs. acyclic diazo compounds).

In the synthesis of (–)-cephalotaxine, Rh₂(S-PTTL)₄·2EtOAc achieved higher ee (92%) than Rh₂(R-DOSP)₄ .

What are the limitations of Rh₂(R-PTTL)₄·2EtOAc in large-scale asymmetric synthesis?

Level: Advanced

Methodological Answer:

- Cost : High Rh content limits economic viability for industrial applications.

- Sensitivity : Air/moisture sensitivity necessitates specialized equipment.

- Product inhibition : Catalyst deactivation via product binding.

Address these by developing heterogeneous analogs (e.g., Rh immobilized on silica) or catalytic recycling systems .

How can researchers ensure reproducibility in synthesizing Rh₂(R-PTTL)₄·2EtOAc?

Level: Basic

Methodological Answer:

- Strict anhydrous conditions : Use Schlenk lines or gloveboxes for ligand synthesis.

- Standardized characterization : Report NMR (¹H, ¹³C, ³¹P), HRMS, and elemental analysis for every batch.

- Batch testing : Validate catalytic performance against a reference reaction (e.g., cyclopropanation of styrene).

Document protocols using FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

What ethical considerations apply to studies involving rhodium-based catalysts?

Level: Basic

Methodological Answer:

- Waste disposal : Rhodium is a heavy metal; follow institutional guidelines for hazardous waste.

- Safety protocols : Use fume hoods when handling volatile diazo compounds.

- Data transparency : Disclose negative results (e.g., catalyst decomposition) to prevent redundant studies.

Adhere to ACS Ethical Guidelines and institutional review boards (IRBs) for hazardous material handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.